1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
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Overview
Description
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is an organic compound that features a urea moiety substituted with a 3,4-dimethoxyphenyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with methoxyethylamine to form the intermediate amide. Finally, the amide is treated with phosgene or a phosgene equivalent to yield the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The urea moiety can be reduced to the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)urea
- 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-methylurea
- 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-ethylurea
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea is unique due to the presence of both the 3,4-dimethoxyphenyl group and the 2-methoxyethyl group. This combination of functional groups imparts specific chemical and biological properties that differentiate it from other similar compounds. The methoxyethyl group, in particular, may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-19-7-6-15-14(18)16-9-11(17)10-4-5-12(20-2)13(8-10)21-3/h4-5,8,11,17H,6-7,9H2,1-3H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXFWVJZXCQBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=C(C=C1)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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